Cas no 1118-66-7 (4-Aminopent-3-en-2-one)

4-Aminopent-3-en-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Aminopent-3-en-2-one
- FLUORAL-P
- (3E)-4-Amino-3-penten-2-one
- ACETYLACETONAMINE
- ACETYLACETONE IMINE
- TIMTEC-BB SBB007945
- 4-AMINOPENT-3-EN-2-ONE (FLUORAL-P)
- 4-Amino-3-Penten-2-One
- (4-AMino-3-penten-2-one)
- (E)-4-aminopent-3-en-2-one
- 3-Penten-2-one, 4-amino-
- (3E)-4-aminopent-3-en-2-one
- OSLAYKKXCYSJSF-ONEGZZNKSA-N
- (E)-4-Amino-3-pentene-2-one
- 2-Acetyl-1-amino-1-methylethylene
- (3E)-4-Amino-3-penten-2-one #
- X3435
- 118A667
- Fluoral-P (=4-Amino-3-penten-2-one) [Fluorimetric reagent for aldehydes.]
- 23652-84-8
- CHEBI:51693
- 1118-66-7
- (Z)-4-amino-pent-3-en-2-one
- CS-0095595
- OSLAYKKXCYSJSF-ARJAWSKDSA-N
- 3-Penten-2-one, 4-amino-, (3Z)-
- DTXSID801310080
- CS-0369638
- (3Z)-4-aminopent-3-en-2-one
- Q27122715
- NSC44500
- Z56858245
- J-002647
- AMY24718
- (Z)-4-aminopent-3-en-2-one
- EN300-17013
- (3Z)-4-amino-3-penten-2-one
- CHEBI:51692
- AKOS008967217
- A11050
-
- MDL: MFCD00043715
- Inchi: 1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3+
- InChI-sleutel: OSLAYKKXCYSJSF-ONEGZZNKSA-N
- LACHT: O=C(C([H])([H])[H])/C(/[H])=C(\C([H])([H])[H])/N([H])[H]
- BRN: 1209344
Berekende eigenschappen
- Exacte massa: 99.06840
- Monoisotopische massa: 99.068
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 1
- Complexiteit: 105
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.4
- Oppervlakte lading: 0
- Aantal tautomers: 8
- Topologisch pooloppervlak: 43.1
Experimentele eigenschappen
- Kleur/vorm: Yellow to brown crystals.
- Dichtheid: 1.0343 (rough estimate)
- Smeltpunt: 40.0 to 42.0 deg-C
- Kookpunt: 214°C(lit.)
- Vlampunt: 209-213°C
- Brekindex: 1.4370 (estimate)
- Waterverdelingscoëfficiënt: Insoluble
- PSA: 43.09000
- LogboekP: 1.13820
- Oplosbaarheid: Soluble
- Gevoeligheid: Sensitive to heat \ sensitive to air
4-Aminopent-3-en-2-one Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S36/37/39-S26-S22
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S22;S26;S36/37/39
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:<0°C
4-Aminopent-3-en-2-one Douanegegevens
- HS-CODE:2922399090
- Douanegegevens:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Aminopent-3-en-2-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A5350-1G |
Fluoral-P (=4-Amino-3-penten-2-one) [Fluorimetric reagent for aldehydes.] |
1118-66-7 | >98.0%(GC)(T) | 1g |
¥225.00 | 2024-04-18 | |
Enamine | EN300-17013-0.25g |
4-aminopent-3-en-2-one |
1118-66-7 | 93% | 0.25g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17013-0.1g |
4-aminopent-3-en-2-one |
1118-66-7 | 93% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17013-2.5g |
4-aminopent-3-en-2-one |
1118-66-7 | 93% | 2.5g |
$42.0 | 2023-09-20 | |
Enamine | EN300-17013-10.0g |
4-aminopent-3-en-2-one |
1118-66-7 | 93% | 10g |
$79.0 | 2023-05-03 | |
Fluorochem | 223677-10g |
4-Aminopent-3-en-2-one |
1118-66-7 | 96% | 10g |
£47.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156686-25g |
4-Aminopent-3-en-2-one |
1118-66-7 | >98.0%(GC)(T) | 25g |
¥391.90 | 2023-09-02 | |
Apollo Scientific | OR1506-25g |
4-Aminopent-3-en-2-one |
1118-66-7 | 98+% | 25g |
£32.00 | 2025-02-19 | |
Fluorochem | 223677-5g |
4-Aminopent-3-en-2-one |
1118-66-7 | 96% | 5g |
£26.00 | 2022-02-28 | |
eNovation Chemicals LLC | D540939-25g |
4-Amino-3-penten-2-one |
1118-66-7 | 95% | 25g |
$498 | 2024-06-05 |
4-Aminopent-3-en-2-one Gerelateerde literatuur
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Deng-Yue Zheng,Tianjian Zhang,Rongxian Bai,Minghao Li,Ruifeng Wang,Yanlong Gu Green Chem. 2023 25 915
-
2. Palladium(II) complexation of ambidentate cis-s-cis-enaminones: synthesis of some bis(4-anilinopent-3-en-2-onato)- and bis(3-amino-1-phenylbut-2-en-1-onato)-complexes of palladium(II) and X-ray crystal structure of bis[4-(2-bromoanilino)pent-3-en-2-onato]palladium(II)Hideo Iida,Yoshifumi Yuasa,Chihiro Kibayashi,Yoichi Iitaka J. Chem. Soc. Dalton Trans. 1981 2212
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Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387
-
Petr ?im?nek,Valerio Bertolasi,Antonín Ly?ka,Vladimír Machá?ek Org. Biomol. Chem. 2003 1 3250
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Petr ?im?nek,Markéta Svobodová,Valerio Bertolasi,Loretta Pretto,Antonín Ly?ka,Vladimír Machá?ek New J. Chem. 2007 31 429
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